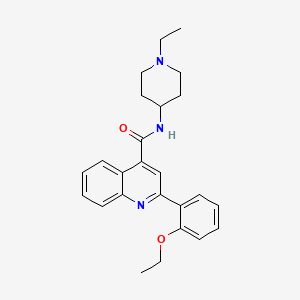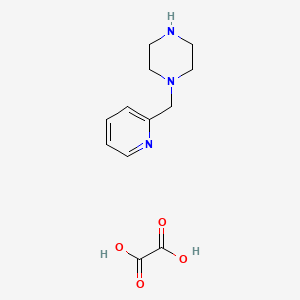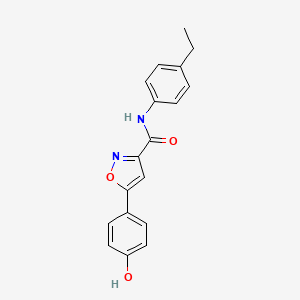![molecular formula C22H18N8 B6136684 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole]](/img/structure/B6136684.png)
5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole], also known as PMPT, is a tetrazole-based compound that has gained significant attention in scientific research. It is a heterocyclic organic compound that contains two tetrazole rings connected by a phenylene group. PMPT has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry.
Mécanisme D'action
The mechanism of action of 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] is not well understood. However, it is believed that 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] exerts its biological effects by interacting with various cellular targets, including enzymes and receptors. 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2, which is involved in the inflammatory response. 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has also been shown to bind to certain receptors, including the adenosine A1 receptor, which is involved in the regulation of blood pressure and heart rate.
Biochemical and physiological effects:
5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] exhibits anti-inflammatory, antioxidant, and anticancer properties. 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have demonstrated that 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] exhibits antihypertensive and hypoglycemic effects.
Avantages Et Limitations Des Expériences En Laboratoire
5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity. 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also limitations to the use of 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] in laboratory experiments. 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] is relatively insoluble in water, which can make it difficult to use in aqueous environments. Additionally, 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has a relatively short half-life, which can limit its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for research on 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole]. In medicinal chemistry, further studies are needed to investigate the potential of 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] as a drug candidate for the treatment of various diseases. In materials science, further studies are needed to investigate the potential of 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] in the development of new materials. In analytical chemistry, further studies are needed to investigate the use of 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] as a reagent for the detection and quantification of various metal ions. Additionally, further studies are needed to elucidate the mechanism of action of 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] and to identify new cellular targets for this compound.
Méthodes De Synthèse
The synthesis of 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] involves the reaction of 4-methylphenylhydrazine with 1,4-dinitrobenzene to form 4-methylphenyl-1,4-dinitrosohydrazine. This intermediate compound is then reacted with sodium azide to form 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole]. The synthesis of 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] is relatively straightforward and can be achieved using standard laboratory techniques.
Applications De Recherche Scientifique
5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has been studied for its potential applications in various scientific research fields. In medicinal chemistry, 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. In materials science, 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has been studied for its potential applications in the development of new materials, including polymers and metal-organic frameworks. In analytical chemistry, 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has been used as a reagent for the detection and quantification of various metal ions.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-5-[4-[1-(4-methylphenyl)tetrazol-5-yl]phenyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N8/c1-15-3-11-19(12-4-15)29-21(23-25-27-29)17-7-9-18(10-8-17)22-24-26-28-30(22)20-13-5-16(2)6-14-20/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPGPAHWPJVRAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3=CC=C(C=C3)C4=NN=NN4C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-5-{4-[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-YL]phenyl}-1H-1,2,3,4-tetrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6136621.png)


![3-(3-hydroxybutyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6136642.png)

![N'-(2,4-dimethylphenyl)-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6136661.png)
![2-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane](/img/structure/B6136663.png)
![1-(2-chlorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6136669.png)
![1-(3-methoxybenzyl)-N-[1-methyl-1-(1-naphthyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6136671.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]cyclobutanamine](/img/structure/B6136676.png)
![1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone](/img/structure/B6136689.png)
![N-[2-(6-methyl-2-pyridinyl)ethyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6136693.png)
![2-(dimethylamino)-7-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6136698.png)
